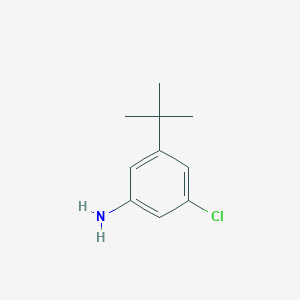

3-(tert-Butyl)-5-chloroaniline

Description

Significance of Aryl Amine Scaffolds in Chemical Research

Aryl amine scaffolds are privileged structures in chemical research, particularly in the fields of medicinal chemistry and materials science. beilstein-journals.orgnih.gov The amino group, a potent hydrogen bond donor and a site for further functionalization, combined with the tunable properties of the aromatic ring, makes aryl amines essential components in the design of new pharmaceuticals and advanced materials. In drug discovery, the aryl amine motif is present in a wide range of therapeutic agents, where it can interact with biological targets, influence metabolic stability, and modulate pharmacokinetic properties. domainex.co.uk The ability to introduce a variety of substituents onto the aromatic ring allows for the fine-tuning of a molecule's characteristics, a strategy often employed in lead optimization during drug development. domainex.co.uk

Overview of Sterically Hindered and Halogenated Anilines

Among the vast family of substituted anilines, sterically hindered and halogenated anilines represent two classes with distinct and highly valuable properties.

Sterically Hindered Anilines: The introduction of bulky substituents, such as a tert-butyl group, in proximity to the amino group creates steric hindrance. This steric bulk can be strategically employed to control reaction selectivity by directing incoming reagents to less hindered positions. chemistryviews.org In the context of catalysis, sterically hindered anilines are precursors to bulky ligands that can enhance the efficiency and selectivity of metal-catalyzed reactions. chemistryviews.orgnih.gov The synthesis of these hindered anilines can, however, present a significant challenge in organic chemistry. acs.org

Halogenated Anilines: Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently incorporated into aniline (B41778) structures to modulate their electronic properties and metabolic stability. nih.govacs.org Halogens are electron-withdrawing groups that can decrease the basicity of the aniline nitrogen. Furthermore, they provide a reactive handle for various cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. nih.gov While traditionally considered synthetic, some halogenated anilines have also been identified as natural products. rsc.org The regioselective synthesis of halogenated anilines is a critical area of research, as the position of the halogen atom significantly impacts the molecule's reactivity and properties. nih.govacs.org

Research Context of 3-(tert-Butyl)-5-chloroaniline

The compound this compound is a unique substituted aniline that combines both steric hindrance from the tert-butyl group and electronic modification from the chlorine atom. This specific arrangement of substituents makes it a valuable intermediate in organic synthesis. The tert-butyl group at the meta-position influences the reactivity of the aromatic ring, while the chlorine atom provides a site for further chemical transformations. Research involving this compound often focuses on its synthesis and its use as a building block for more complex molecules with potential applications in various fields of chemical research.

A notable application of a related compound, 3-chloroaniline (B41212), involves its use in the synthesis of thiocarbamide derivatives. gsconlinepress.comresearchgate.net In these studies, the amino group of 3-chloroaniline is first protected, often with a di-tert-butyl dicarbonate (B1257347) (Boc) group, before reacting with substituted thioureas. gsconlinepress.comresearchgate.net The final step involves the deprotection of the amino group to yield the desired thiocarbamide derivatives. gsconlinepress.comresearchgate.net This highlights the importance of aniline derivatives in the construction of diverse molecular frameworks.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

3-tert-butyl-5-chloroaniline |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,12H2,1-3H3 |

InChI Key |

UKVABBWWMGOLKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 5 Chloroaniline and Its Analogs

Established Synthetic Routes for 3-(tert-Butyl)-5-chloroaniline

Established synthetic routes for compounds like this compound often involve multi-step sequences that rely on classical aromatic chemistry. These methods can be broadly categorized into direct synthesis strategies and the introduction or modification of functional groups on a pre-existing aniline (B41778) backbone.

Direct Synthesis Strategies

Direct synthesis strategies for this compound would typically involve the construction of the substituted aromatic ring with the amine group already in place or introduced in a late-stage reduction step. A common approach is the reduction of a corresponding nitroaromatic compound. For instance, the synthesis could start from 1-chloro-3-nitrobenzene, which can be tert-butylated via a Friedel-Crafts alkylation reaction, followed by reduction of the nitro group to an amine.

A general representation of this synthetic approach is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Alkylation | 1-chloro-3-nitrobenzene, tert-butyl chloride, Lewis acid catalyst (e.g., AlCl₃) | 1-(tert-Butyl)-3-chloro-5-nitrobenzene |

| 2 | Reduction | Iron powder in the presence of ferrous sulfate (B86663) or catalytic hydrogenation (e.g., H₂, Pd/C) | This compound |

The success of this strategy is highly dependent on the regioselectivity of the Friedel-Crafts alkylation, which can sometimes lead to mixtures of isomers.

Functional Group Introduction and Modification on the Aniline Backbone

An alternative approach involves the modification of a pre-existing aniline or a derivative. This can include the introduction of the tert-butyl and chloro groups onto an aniline ring or the modification of other functional groups. For example, one could start with 3-chloroaniline (B41212) and introduce the tert-butyl group. However, direct Friedel-Crafts alkylation of anilines is often problematic due to the reaction of the amino group with the Lewis acid catalyst. Therefore, protection of the amino group is typically required. gsconlinepress.comgsconlinepress.com

A recent study demonstrated the synthesis of substituted thiocarbamide derivatives starting from 3-chloroaniline, where the amino group was first protected with di-tert-butyl dicarbonate (B1257347) (Boc). gsconlinepress.comgsconlinepress.com This protection strategy could be adapted for the introduction of a tert-butyl group.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection | 3-chloroaniline, di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (3-chlorophenyl)carbamate researchgate.net |

| 2 | Friedel-Crafts Alkylation | tert-butyl chloride, Lewis acid catalyst | tert-butyl (5-tert-butyl-3-chlorophenyl)carbamate |

| 3 | Deprotection | Acidic conditions (e.g., HCl in methanol) | This compound |

Advanced Synthetic Approaches to Substituted Anilines

In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted anilines, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional methods. rsc.org

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a powerful tool for the formation of carbon-nitrogen bonds. rsc.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of a this compound analog, one could envision the coupling of 1,3-dichloro-5-tert-butylbenzene with an ammonia (B1221849) surrogate. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and selectivity. rsc.org Recent advancements have even enabled the use of aqueous ammonia, providing a more practical and cost-effective approach. nih.gov

Key Features of Palladium-Catalyzed Amination:

Catalyst: Typically a palladium(0) or palladium(II) precursor with a phosphine ligand.

Substrates: Aryl chlorides, bromides, iodides, and triflates.

Amine Source: Primary or secondary amines, or ammonia surrogates like benzophenone (B1666685) imine. rsc.org

Base: Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.

Copper-Catalyzed Cross-Coupling Reactions (e.g., C-N bond formation)

Copper-catalyzed C-N bond formation, including the Ullmann condensation and the Chan-Lam coupling, represents another important class of reactions for aniline synthesis. galchimia.comnih.gov The Ullmann reaction typically requires harsh reaction conditions (high temperatures), but modern advancements have led to the development of milder, ligand-assisted protocols. researchgate.net The Chan-Lam coupling utilizes boronic acids as the coupling partners and can often be performed under aerobic conditions. nih.gov

A study on the copper-catalyzed amination of aryl iodides using proline as a ligand demonstrated the potential for these reactions to proceed at room temperature. researchgate.net More recent developments have focused on the use of well-defined copper complexes to catalyze these transformations efficiently. nih.govmdpi.com

| Reaction | Aryl Source | Amine Source | Catalyst System | Typical Conditions |

| Ullmann Condensation | Aryl Halide | Amine | Copper salt (e.g., CuI) with a ligand (e.g., proline) | Elevated temperatures, base |

| Chan-Lam Coupling | Arylboronic Acid | Amine | Copper(II) acetate | Often aerobic, room temperature to moderate heating |

Regioselective Functionalization Strategies

The direct and regioselective functionalization of C-H bonds in anilines is an emerging and highly atom-economical approach to synthesizing substituted anilines. researchgate.netthieme-connect.com These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Transition metal catalysis, often with directing groups, plays a key role in controlling the regioselectivity of these reactions. thieme-connect.com

Recent research has demonstrated ortho-C-H functionalization of anilines using palladium, rhodium, and ruthenium catalysts. thieme-connect.com While meta and para-selective C-H functionalization are more challenging, strategies are being developed to address this. For instance, copper-catalyzed azidation of anilines has been shown to occur with high regioselectivity. nih.gov A Brønsted acid-catalyzed, metal-free approach for the ortho-functionalization of anilines has also been reported, offering a more sustainable alternative. acs.org

Protecting Group Chemistry in Substituted Aniline Synthesis

In the multi-step synthesis of complex aromatic compounds like this compound, controlling the reactivity of various functional groups is paramount. The amino group of an aniline is a potent activating group and a nucleophile, which can lead to undesired side reactions during electrophilic aromatic substitution or other transformations. researchgate.net To circumvent this, a common strategy is the temporary installation of a protecting group on the nitrogen atom. This approach masks the amine's inherent reactivity, thereby enabling selective chemical modifications at other positions of the molecule. researchgate.net

Amine Protection Strategies (e.g., Boc-protection)

The selection of a suitable protecting group is a critical decision in synthetic planning, guided by the group's stability to forthcoming reaction conditions and the ease of its eventual removal. Among the various options for amine protection, the tert-butoxycarbonyl (Boc) group is one of the most frequently employed in modern organic synthesis. nih.gov Its widespread use is due to its robustness under many non-acidic conditions, including exposure to nucleophiles and bases. organic-chemistry.org

The introduction of the Boc group, or Boc-protection, is typically achieved by reacting the aniline with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base. nih.govgsconlinepress.com This reaction is generally efficient, proceeds under mild conditions, and results in high yields of the N-Boc protected aniline. fishersci.co.uk For instance, the protection of 3-chloroaniline, an analog of the target compound, is accomplished by stirring it with an equimolar amount of (Boc)₂O in an aqueous medium for several hours. gsconlinepress.com

The stability of the Boc group allows for a wide array of subsequent chemical transformations on the aromatic ring. Other common protecting groups for amines include the Carbobenzyloxy (Cbz) and Acetyl (Ac) groups, each with its own specific applications and cleavage conditions.

Table 1: Common Protecting Groups for Anilines

| Protecting Group | Reagent for Introduction | Typical Cleavage Conditions | Key Advantages |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic reagents, easily removed. nih.govorganic-chemistry.org |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Catalytic hydrogenation | Stable under acidic and basic conditions. |

Deprotection Methodologies and Reaction Kinetics

The final step in this protective group strategy is the removal, or deprotection, of the Boc group to regenerate the free amine. This is most commonly accomplished under acidic conditions. fishersci.co.uk A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane are standard reagents for this transformation. gsconlinepress.comfishersci.co.uk

The mechanism of acid-catalyzed deprotection involves protonation of the carbamate's carbonyl oxygen, which facilitates the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. organic-chemistry.org This process is generally clean and efficient. For example, the deprotection of Boc-protected 3-chloroaniline derivatives can be achieved by stirring with 4M HCl in methanol for approximately two hours. gsconlinepress.comresearchgate.net

The kinetics of the deprotection reaction are influenced by factors such as the strength of the acid, the solvent, and the electronic properties of the substituents on the aniline ring. Studies have shown that the rate of deprotection for certain Boc-protected amines can exhibit a second-order dependence on the concentration of HCl. Electron-withdrawing groups on the aromatic ring, such as a chloro group, can influence the reaction rate by modulating the basicity of the carbamate. nih.gov Specifically, such groups can destabilize the aryl carbamate, leading to a faster cleavage reaction. nih.gov

Table 2: Deprotection Conditions for Boc-Protected Anilines

| Reagent | Solvent | Typical Reaction Time | Substrate Example |

|---|---|---|---|

| 4M Hydrogen Chloride | Methanol | ~2 hours | Boc-protected 3-chloroaniline derivatives gsconlinepress.comresearchgate.net |

| Trifluoroacetic Acid | Dichloromethane | 1-4 hours | General Boc-protected anilines fishersci.co.uk |

Chemical Reactivity and Derivatization of 3 Tert Butyl 5 Chloroaniline

Reactions Involving the Amine Functional Group

The primary amine (-NH₂) group is a key site for a variety of nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic and thus reactive towards electrophiles like acylating and alkylating agents.

Acylation: 3-(tert-Butyl)-5-chloroaniline can be readily acylated by reacting with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The bulky tert-butyl group ortho to the amine can introduce some steric hindrance, potentially slowing the reaction rate compared to less hindered anilines. Catalysts such as 4-(dimethylamino)pyridine (DMAP) can significantly enhance the rate of acylation reactions. thieme-connect.de

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Due to this lack of selectivity, direct alkylation is less commonly used for preparing pure secondary or tertiary amines from primary anilines.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-(3-(tert-Butyl)-5-chlorophenyl)acetamide |

| This compound | Benzoyl Chloride | N-(3-(tert-Butyl)-5-chlorophenyl)benzamide |

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. internationaljournalcorner.comjetir.orgresearchgate.net this compound reacts with various carbonyl compounds, typically under acid catalysis, to yield the corresponding Schiff base and water. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Aromatic aldehydes are particularly effective in forming stable Schiff bases. internationaljournalcorner.com

Table 2: Schiff Base Formation

| Amine | Carbonyl Compound | Product (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-Benzylidene-3-(tert-butyl)-5-chloroaniline |

| This compound | Salicylaldehyde | 2-(((3-(tert-Butyl)-5-chlorophenyl)imino)methyl)phenol |

Formation of Thiocarbamide Derivatives

Thiocarbamide (thiourea) derivatives can be synthesized from this compound. One common method involves the reaction of the aniline (B41778) with various isothiocyanates. mdpi.com This addition reaction leads to the formation of N,N'-disubstituted thioureas. Another approach involves the condensation of the amine with thiourea (B124793) precursors. gsconlinepress.comgsconlinepress.com These reactions are significant as thiocarbamide derivatives are important starting materials in various organic syntheses. gsconlinepress.comgsconlinepress.com

In a related synthesis, substituted thiocarbamide derivatives have been successfully synthesized starting from 3-chloroaniline (B41212), a structurally similar compound. gsconlinepress.comgsconlinepress.com The process involved protecting the amine group with di-tert-butyl dicarbonate (B1257347) (Boc), followed by condensation with substituted thioureas and subsequent deprotection. gsconlinepress.com This methodology could be adapted for this compound.

Reactions Leading to Phosphoramidates

Phosphoramidates are compounds containing a phosphorus-nitrogen (P-N) bond. They can be synthesized from anilines through several methods. One established route is the oxidative cross-coupling reaction of an amine with a dialkyl H-phosphonate in the presence of a suitable catalyst system. nih.gov For instance, anilines like 4-chloroaniline have been used to synthesize phosphoramidates. nih.gov

Another approach involves reacting the aniline with a phosphorochloridate in the presence of a base, such as tert-butylmagnesium chloride, to facilitate the formation of the P-N bond. nih.gov The tert-butyl group on the aniline may influence the reaction yield and kinetics due to steric effects. The synthesis of phosphoramidates is of considerable interest due to their presence in a variety of biologically active molecules and synthetic compounds. researchgate.net

Reactions at the Aromatic Ring

The substituents on the benzene ring of this compound direct the position of incoming electrophiles during electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution with Steric and Electronic Considerations

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. minia.edu.egucla.edulibretexts.org The outcome of such reactions on this compound is determined by the combined directing and activating/deactivating effects of the amine, chloro, and tert-butyl groups.

Amine (-NH₂) Group: The amine group is a powerful activating group and is ortho-, para-directing. This is due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack at these positions.

Chloro (-Cl) Group: The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, it is also ortho-, para-directing because its lone pairs can donate electron density through resonance, which partially offsets the inductive effect and stabilizes the intermediate for ortho and para substitution.

tert-Butyl (-C(CH₃)₃) Group: The tert-butyl group is a weak activating group and is ortho-, para-directing. ucla.edustackexchange.com It donates electron density through an inductive effect. stackexchange.com However, its most significant influence is steric hindrance. Its large size severely hinders electrophilic attack at the positions adjacent to it (ortho positions).

Combined Effects: In this compound, the available positions for substitution are C2, C4, and C6.

Position 2: This position is ortho to the amine group and ortho to the tert-butyl group. While electronically favored by the amine, it is strongly sterically hindered by the bulky tert-butyl group.

Position 4: This position is para to the tert-butyl group and ortho to both the amine and chloro groups. It is electronically activated by all three substituents through resonance (from -NH₂ and -Cl) and induction (from -C(CH₃)₃).

Position 6: This position is ortho to the amine and para to the chloro group. It is electronically activated by both.

Given these factors, electrophilic attack is most likely to occur at the C4 and C6 positions, where the powerful activating effect of the amine group directs the substitution. The C4 position is particularly activated. Attack at the C2 position is highly unlikely due to the prohibitive steric bulk of the adjacent tert-butyl group.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 2-Bromo-5-(tert-butyl)-3-chloroaniline and 4-Bromo-3-(tert-butyl)-5-chloroaniline |

| Nitration | NO₂⁺ | 5-(tert-Butyl)-3-chloro-2-nitroaniline and 3-(tert-Butyl)-5-chloro-4-nitroaniline |

| Sulfonation | SO₃ | 5-(tert-Butyl)-3-chloro-2-aminobenzenesulfonic acid and 3-(tert-Butyl)-5-chloro-4-aminobenzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions

This compound serves as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. The presence of the chloro group provides a reactive handle for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org For this compound, this reaction enables the introduction of various aryl or vinyl substituents at the 5-position, leading to the synthesis of substituted biphenyls or styrenes. The general reactivity trend for the halide is I > OTf > Br >> Cl, meaning that the coupling of chloroanilines can be more challenging and often requires specialized catalyst systems. wikipedia.org Effective catalyst systems for such transformations often involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine (B1218219) ligands such as XPhos or PCy₃. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com It allows for the arylation of a wide range of amines. In the context of this compound, this reaction would typically involve the coupling of an amine with the chloro-substituted position of the aniline derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields. libretexts.org First-generation catalysts were effective for coupling secondary amines, while later developments with bidentate phosphine ligands like BINAP and DPPF expanded the scope to include primary amines. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction can be applied to this compound to introduce alkynyl moieties, which are valuable synthons for further transformations. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups. wikipedia.org Catalyst systems often consist of a palladium(0) source and a copper(I) salt. libretexts.org

| Reaction Type | Typical Catalysts/Reagents | Product Type | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic acid/ester | Biaryls, Styrenes | Forms C(sp²)-C(sp²) bonds. Tolerates a wide range of functional groups. |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Di- and tri-substituted amines | Forms C-N bonds. Broad substrate scope for amines and aryl halides. |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Arylalkynes | Forms C(sp²)-C(sp) bonds. Typically proceeds under mild conditions. |

Halogen Exchange and Reduction Reactions

The chloro substituent on the this compound ring can be modified through halogen exchange or removed via reduction reactions.

Halogen Exchange: Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org Lithium-halogen exchange is particularly common, often utilizing alkyllithium reagents like n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu This reaction transforms the aryl chloride into a highly reactive aryllithium species, which can then be quenched with various electrophiles to introduce a wide array of functional groups. The rate of exchange typically follows the trend I > Br > Cl, making the exchange of chlorides more challenging. libretexts.orgwikipedia.org

Reduction Reactions: The chloro group can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or microbial degradation under specific conditions. For instance, studies on other chloroanilines have shown that sequential reductive dehalogenation can occur under methanogenic conditions, where chlorine atoms are replaced by protons.

Formation of Heterocyclic Systems Incorporating this compound Moieties

The aniline functional group is a key precursor for the synthesis of a multitude of nitrogen-containing heterocyclic systems. Through various cyclization and annulation strategies, the this compound scaffold can be incorporated into more complex structures with potential applications in medicinal chemistry and materials science.

Benzothiazoles are an important class of heterocyclic compounds that can be synthesized from anilines. A common method involves the reaction of a substituted aniline with a source of sulfur and a one-carbon unit. For example, 2-substituted benzothiazoles can be prepared by the reaction of substituted anilines with potassium thiocyanate in the presence of bromine. rjpbcs.comindexcopernicus.com Another approach involves the Brønsted acid-catalyzed cyclization of 2-aminothiophenols (which can be derived from anilines) with β-diketones. organic-chemistry.org Various substituents on the aniline ring, including chloro and alkyl groups, are generally well-tolerated in these reactions. organic-chemistry.org

| Starting Material | Reagents | Product | Reference Method |

|---|---|---|---|

| Substituted Aniline | Potassium thiocyanate, Bromine, Acetic acid | 2-Aminobenzothiazole derivative | Jacobson-Hugershoff Synthesis |

| 2-Aminothiophenol (B119425) | Aldehydes, Oxidant (e.g., air, H₂O₂) | 2-Substituted Benzothiazole (B30560) | Condensation Reaction |

| Substituted Aniline | Nitrobenzoyl chloride, Lawesson's reagent, K₃[Fe(CN)₆] | 2-Arylbenzothiazole | Multi-step synthesis |

The synthesis of pyrazolo[1,5-a]pyrimidines generally proceeds from 5-aminopyrazole precursors. nih.gov While this compound is not a direct precursor, it could potentially be converted to a corresponding hydrazine derivative, which is a key building block for 5-aminopyrazoles. 5-Aminopyrazoles are commonly synthesized by the condensation of β-ketonitriles or their derivatives with hydrazines. beilstein-journals.org An interesting synthesis of 5(3)-aminopyrazoles has been developed using thioacetals of malononitrile, which are obtained from the reaction of aniline with bis(methylthio)methylenemalononitrile. nih.gov

The synthesis of indolo[1,2-c]quinazolines can be achieved from aniline derivatives through multi-step sequences. One strategy involves the palladium-catalyzed reaction of o-(o-aminophenylethynyl) trifluoroacetanilides with arylboronic acids to form 2-(o-aminophenyl)-3-arylindoles. These intermediates can then be cyclized to the indolo[1,2-c]quinazoline core. beilstein-journals.org The initial aniline derivative can be functionalized to introduce the necessary ortho-alkynyl and amino groups required for this transformation.

The reactivity of the aniline moiety allows for its participation in various other annulation and cyclization reactions to form diverse heterocyclic structures.

Indoline (B122111) Synthesis: Rhodium-catalyzed C-H annulation of nitrones (derived from anilines) with alkynes provides a regiospecific route to 2,3-diaryl-substituted indoles. nih.gov Another approach involves the rhodium(III)-catalyzed annulation of 2-alkenyl anilides with alkynes, which proceeds through a C-H activation pathway to yield 2-substituted indolines. nih.govscispace.com

Quinoline Synthesis: Substituted quinolines can be synthesized via the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org This reaction can be promoted by various electrophiles such as iodine monochloride (ICl) or iodine (I₂), affording 3-halo-substituted quinolines in moderate to good yields. nih.govacs.org The starting N-(2-alkynyl)anilines can be prepared from the parent aniline. acs.org This method is tolerant of a range of substituents on the aniline ring. nih.govacs.org

Derivatization for Analytical and Advanced Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific purpose. For this compound, derivatization of its primary amino group (-NH₂) is a key strategy to enhance its properties for both analytical detection and as a building block for advanced materials.

Strategies for Enhanced Analytical Performance (e.g., HPLC, GC-MS)

The analysis of aniline derivatives like this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can often be improved through derivatization. The primary goals of derivatization for these techniques are to increase volatility, improve thermal stability, enhance separation, and introduce a detectable label to increase sensitivity. weber.hugcms.czgcms.cz

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis requires compounds to be volatile and thermally stable. The primary amino group of this compound can cause issues like peak tailing due to its polarity and potential for adsorption onto the GC column. gcms.cz Derivatization converts the polar -NH₂ group into a less polar, more volatile functional group. Common strategies include silylation and acylation. weber.hugcms.cz

Silylation: This is a widely used technique where the active hydrogen on the amino group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated derivative is more volatile and less polar, leading to improved peak shape and chromatographic resolution. nih.gov

Acylation: This method involves reacting the aniline with an acylating agent, such as an anhydride or an acyl halide, to form a stable amide. Fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are particularly useful. gcms.czlawdata.com.tw These reagents not only increase volatility but also introduce halogen atoms, which significantly enhances the sensitivity of detection, especially with an electron capture detector (ECD). gcms.cz

Interactive Table: Common GC-MS Derivatization Reagents for Anilines

| Reagent Type | Reagent Example | Target Group | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Amino (-NH₂) | Increases volatility, improves thermal stability. gcms.cz |

| Acylation | TFAA, PFPA, HFBA | Amino (-NH₂) | Increases volatility, enhances detector response (ECD). lawdata.com.tw |

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is primarily used to attach a chromophore or fluorophore to the analyte, thereby enhancing its detectability by UV-Visible or fluorescence detectors. nih.gov This is known as pre-column derivatization.

UV-Visible Detection: Reagents containing aromatic or conjugated systems can be reacted with the amino group of this compound to make the derivative detectable at specific wavelengths with higher sensitivity.

Fluorescence Detection: For even greater sensitivity, fluorogenic reagents are employed. Dansyl chloride (DNS-Cl) is a classic reagent that reacts with primary amines to produce highly fluorescent sulfonamide derivatives. mdpi.com Other reagents like ortho-phthalaldehyde (OPA) and fluorescamine are also used for derivatizing primary amines to yield fluorescent products, significantly lowering the limits of detection. mdpi.com The reaction with monobromobimane (MBB) is another effective method for creating fluorescent derivatives for HPLC analysis. mdpi.comresearchgate.net

Interactive Table: Common HPLC Derivatization Reagents for Anilines

| Detection Method | Reagent Example | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Fluorescence | Dansyl Chloride (DNS-Cl) | Fluorescent sulfonamide | High sensitivity. mdpi.com |

| Fluorescence | Monobromobimane (MBB) | Fluorescent adduct | Fully automated derivatization possible. researchgate.net |

| Fluorescence | Ortho-phthalaldehyde (OPA) | Fluorescent isoindole | Reacts specifically with primary amines. mdpi.com |

Functionalization for Material Science Precursors

The chemical structure of this compound, featuring a reactive amino group and positions on the aromatic ring for substitution, makes it a candidate for functionalization into precursors for material science. Derivatization can be used to synthesize more complex molecules with specific electronic, optical, or self-assembly properties.

One relevant pathway is the synthesis of thiocarbamide (thiourea) derivatives. Research on the related compound 3-chloroaniline has shown that it can be converted into various substituted thiocarbamide derivatives. gsconlinepress.comgsconlinepress.comresearchgate.net This synthetic route can be extrapolated to this compound.

The process typically involves a two-step sequence:

Protection of the Amino Group: The reactive amino group is first protected to prevent unwanted side reactions. A common protecting agent is di-tert-butyl dicarbonate (Boc₂O), which reacts with the aniline to form a stable Boc-protected intermediate. gsconlinepress.comresearchgate.net

Condensation and Deprotection: The protected aniline can then undergo reactions like condensation with substituted thioureas. Following the formation of the desired structure, the Boc protecting group is removed under acidic conditions (e.g., using HCl in methanol) to yield the final functionalized thiocarbamide derivative. gsconlinepress.com

These thiocarbamide derivatives are valuable precursors due to their ability to act as ligands for metal complexes, participate in hydrogen bonding, and serve as building blocks for polymers or supramolecular assemblies. The presence of the tert-butyl and chloro substituents on the aniline ring can be used to fine-tune the steric and electronic properties of the final material.

Based on a comprehensive search of publicly available scientific literature and spectroscopic databases, specific experimental data for the advanced spectroscopic and structural characterization of the compound this compound could not be located.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the following sections:

Advanced Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Providing speculative data or information from related but structurally different compounds, such as isomers or analogues, would be scientifically inaccurate and would not meet the required standards of this request. Accurate spectroscopic and crystallographic data is highly specific to the exact molecular structure of a compound.

Computational and Theoretical Investigations on 3 Tert Butyl 5 Chloroaniline

Density Functional Theory (DFT) Investigations

Extensive literature searches did not yield specific Density Functional Theory (DFT) investigations focused solely on 3-(tert-Butyl)-5-chloroaniline. Computational studies on similar aniline (B41778) derivatives have been conducted, providing a general framework for how such analyses would be approached. These studies typically utilize DFT to explore the molecule's optimized geometry, electronic properties, and reactivity.

For a hypothetical DFT study on this compound, researchers would likely employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform calculations. The primary outputs of such an investigation would include detailed information on the electronic structure, frontier molecular orbitals, electrostatic potential, charge distribution, and various reactivity descriptors.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. In DFT, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

In a theoretical study of this compound, the HOMO would likely be localized on the electron-rich aniline ring and the amino group, which are regions of high electron density. Conversely, the LUMO would be distributed over the aromatic ring, with potential contributions from the electron-withdrawing chlorine atom. The tert-butyl group, being an electron-donating group, would also influence the electron distribution and the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group due to the presence of a lone pair of electrons. The electronegative chlorine atom would also contribute to a negative potential region. The hydrogen atoms of the amino group and potentially the tert-butyl group would exhibit positive potential (blue). This visualization helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and delocalization effects, which are crucial for understanding molecular stability and reactivity. NBO analysis calculates the stabilization energies (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals. Larger E(2) values indicate stronger interactions and greater charge delocalization.

In this compound, significant delocalization would be expected from the lone pair of the nitrogen atom (n) to the antibonding π* orbitals of the aromatic ring (n → π*). This interaction contributes to the resonance stabilization of the molecule. Other interactions, such as those involving the chlorine atom and the tert-butyl group with the ring, would also be quantified to provide a complete picture of the electronic interactions within the molecule.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom in a molecule to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to charge transfer.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

| Electronegativity (χ) | (I+A)/2 | 3.0 to 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.0 to 2.5 |

| Electrophilicity Index (ω) | χ²/2η | 1.8 to 3.2 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While no specific Time-Dependent Density Functional Theory (TD-DFT) studies on this compound have been reported, this computational method is the standard for predicting the electronic absorption spectra of molecules. TD-DFT calculations can determine the excitation energies, oscillator strengths, and major orbital contributions for electronic transitions.

A hypothetical TD-DFT calculation for this compound would likely be performed in the gas phase and in various solvents to understand the effect of the environment on its electronic spectra. The results would predict the wavelengths of maximum absorption (λmax) corresponding to transitions from the ground state to various excited states, most notably the HOMO → LUMO transition.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The investigation of Nonlinear Optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. Organic molecules with significant charge transfer characteristics often exhibit notable NLO responses. The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β).

Although no specific NLO studies on this compound are available, its structure, featuring an electron-donating amino group and an electron-withdrawing chlorine atom on an aromatic ring, suggests potential for NLO activity. DFT calculations could be employed to compute the polarizability and hyperpolarizability tensors. The magnitude of the first-order hyperpolarizability (βtot) would indicate the molecule's potential as a second-order NLO material. A higher value suggests a stronger NLO response. These theoretical predictions would be the first step in assessing its suitability for applications in optical devices.

Conformational Analysis and Intermolecular Interactions

Computational studies provide significant insight into the three-dimensional structure and non-covalent interactions of this compound. The conformational landscape of this molecule is largely dictated by the steric and electronic properties of its substituents: the bulky tert-butyl group, the electronegative chloro group, and the amino group.

Conformational Preferences: The primary determinant of the molecule's conformation is the significant steric hindrance introduced by the tert-butyl group. This bulky alkyl group restricts the rotation of adjacent bonds and influences the orientation of the amino group. Computational models, such as those using Density Functional Theory (DFT), indicate that the molecule adopts a conformation that minimizes steric strain between the tert-butyl group and the hydrogen atoms of the amino group. In substituted anilines, the amino group is typically slightly pyramidalized, reflecting a compromise between the sp² hybridization favored by conjugation of the nitrogen lone pair with the aromatic ring and the lower energy of sp³ hybridization for the lone pair itself. stackexchange.com The presence of the large tert-butyl group can further influence this pyramidalization and the rotational barrier of the C-N bond.

Intermolecular Interactions: The amino group in this compound is a key site for intermolecular interactions, primarily through hydrogen bonding. It can act as a hydrogen bond donor, interacting with acceptor atoms in neighboring molecules or solvents. nih.gov The strength of these interactions is modulated by the electronic effects of the other ring substituents. The chloro atom is an electron-withdrawing group, which can increase the hydrogen bond donor capacity of the NH₂ group. nih.gov Conversely, the tert-butyl group is weakly electron-donating. Computational methods like the Quantum Theory of Atoms in Molecules (AIM) can be used to analyze and quantify these hydrogen bonds by identifying bond critical points and evaluating electron density at these points. acs.orgresearchgate.net

Studies on similar substituted anilines have used computational approaches to correlate molecular properties with physical behaviors. For example, DFT calculations have been employed to understand the intermolecular interactions between 2-chloroaniline and various alcohols, revealing the nature of hydrogen bonding and its effect on macroscopic properties. researchgate.net These theoretical approaches allow for a detailed depiction of hydrogen bonding that governs the molecule's behavior in condensed phases. researchgate.net

The following table summarizes the key substituents and their primary influence on the molecule's conformation and interactions.

| Substituent | Position | Primary Influence | Computational Insight |

| tert-Butyl | 3 | High steric hindrance, dictates overall molecular conformation. | Minimization of steric strain, influences C-N rotational barrier. |

| Chloro | 5 | Electron-withdrawing, influences electronic properties. | Increases hydrogen bond donor capacity of the amino group. |

| Amino | 1 | Site of hydrogen bonding, conjugation with the ring. | Analysis of pyramidalization, N-H bond properties, and interaction energies. |

Mechanistic Studies of Reactions Involving Substituted Anilines

Theoretical chemistry offers powerful tools to elucidate the mechanisms of reactions involving substituted anilines like this compound. Computational studies can map potential energy surfaces, identify transition states, and calculate reaction kinetics, providing a detailed understanding of reactivity. mdpi.com

The reactivity of the aniline ring is strongly influenced by its substituents. The amino group is a powerful activating ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com However, the final reaction outcome for this compound is a balance of directing effects and steric hindrance. The tert-butyl group at the meta-position does not electronically direct incoming electrophiles but sterically hinders the adjacent ortho-positions (positions 2 and 4). The chloro group is deactivating but is also an ortho-, para-director. This complex interplay of effects makes computational modeling essential for predicting regioselectivity.

Electrophilic and Oxidative Reactions: Mechanistic studies on the oxidation of substituted anilines have shown that the reaction rate is highly dependent on the electronic nature of the substituents. nih.gov Electron-donating groups, like tert-butyl, tend to increase the reaction rate, while electron-withdrawing groups, like chloro, decrease it. nih.gov This is consistent with theories like the Linear Free Energy Relationship (LFER), where a negative Hammett reaction constant (ρ) indicates that the reaction is favored by increased electron density at the reaction center. nih.govrsc.org

Computational investigations into the reactions of anilines with radicals, such as the hydroxyl (•OH) radical, have been performed using methods like DFT (e.g., M06-2X) and high-level theories like CCSD(T). mdpi.com These studies reveal that such reactions can proceed through different pathways, including hydrogen abstraction from the amino group or radical addition to the aromatic ring. mdpi.com For this compound, the specific pathways and their relative energy barriers would be influenced by the electronic and steric environment created by the substituents.

Kinetic studies on the reaction of substituted anilines with reagents like chloramine-T show that the mechanism can involve the formation of an intermediate complex in a rapid equilibrium step, followed by a slower decomposition of this complex. rsc.org Computational modeling can be used to characterize the structure and stability of such intermediates.

The table below outlines common reaction types for substituted anilines and the predicted influence of the substituents in this compound.

| Reaction Type | General Mechanism | Influence of tert-Butyl Group | Influence of Chloro Group |

| Electrophilic Aromatic Substitution | Attack of an electrophile on the electron-rich aromatic ring. | Steric hindrance at positions 2 and 4. | Electron-withdrawing (deactivating), ortho, para-directing. |

| Oxidation | Electron transfer from the aniline molecule to an oxidizing agent. | Electron-donating, likely increases reaction rate. | Electron-withdrawing, likely decreases reaction rate. |

| Radical Reaction | H-abstraction or addition of a radical species. | Steric hindrance may influence the site of radical attack. | Modifies electron density of the ring, affecting addition pathways. |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as an Intermediate in Organic Synthesis

The strategic placement of the amino, chloro, and tert-butyl groups makes 3-(tert-Butyl)-5-chloroaniline a versatile intermediate for constructing complex organic molecules. The amino group serves as a key functional handle for a wide range of transformations, including diazotization, acylation, and alkylation, paving the way for the synthesis of diverse derivatives. The chloro and tert-butyl groups modulate the reactivity and solubility of the molecule and its downstream products.

Precursor for Pharmaceutical Intermediates

While specific pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the foundational role of substituted anilines in drug synthesis is well-established. Chloroanilines are precursors in the synthesis of various pharmaceutical intermediates. For instance, the related compound 3-chloroaniline (B41212) is used to synthesize 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, a key intermediate for certain drugs. google.com The tert-butyl group in this compound can enhance lipophilicity, a critical factor for drug absorption and distribution in the body. This compound serves as a crucial building block in creating innovative pharmaceuticals, particularly in targeted therapies. nbinno.com

Research on the analogous compound 3-chloroaniline has shown its utility in producing thiocarbamide derivatives, which are significant in medicinal and pharmaceutical fields. gsconlinepress.comgsconlinepress.com This suggests a potential pathway for this compound to be used in synthesizing novel thiourea (B124793) and thiocarbamide derivatives with potential therapeutic applications. The synthesis process often involves the protection of the amino group, followed by reaction with substituted thioureas, and subsequent deprotection. gsconlinepress.comresearchgate.net

Table 1: Potential Pharmaceutical Intermediate Classes from this compound

| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| Substituted Piperazines | N-alkylation with bis(2-chloroethyl)amine (B1207034) derivatives | CNS disorders, Antipsychotics |

| Thiocarbamide Derivatives | Reaction with isothiocyanates or thiourea | Antimicrobial, Anticancer |

Building Block for Agrochemicals (e.g., Herbicides, Fungicides)

Substituted anilines are fundamental building blocks in the agrochemical industry. nbinno.com Chloroanilines, in particular, are precursors to a wide range of pesticides, including herbicides and fungicides. nbinno.com For example, 2,5-dichloroaniline (B50420) is an intermediate for the herbicide dicamba. chemicalbook.com The presence of both a chloro and a tert-butyl group in this compound can be advantageous. The bulky tert-butyl group can influence the molecule's interaction with biological targets and affect its environmental persistence and degradation profile.

The synthesis of N-acyl-N-arylalaninates, a class of compounds with fungicidal properties, often starts from substituted anilines. nih.gov Furthermore, sulfonylurea herbicides, a major class of weed control agents, are frequently synthesized from substituted anilines or sulfonamides. nih.gov The unique substitution pattern of this compound makes it a candidate for developing new active ingredients with specific efficacy and crop safety profiles.

Table 2: Agrochemical Applications of Substituted Anilines

| Agrochemical Class | Role of Aniline (B41778) Derivative | Example of Related Chemistry |

|---|---|---|

| Phenylurea Herbicides | Key structural component | Synthesis from substituted phenyl isocyanates |

| Acylanilide Fungicides | Core scaffold | N-acylation of the aniline |

Synthesis of Dyes and Pigments

Aniline and its derivatives are historically significant in the synthesis of dyes and pigments. The amino group of this compound can be readily diazotized and coupled with various aromatic compounds (coupling agents) to form azo dyes. The specific substituents on the aniline ring, in this case, the tert-butyl and chloro groups, would influence the final color, lightfastness, and solubility of the resulting dye. The chloro group is an auxochrome that can modify the color and an electron-withdrawing group that can enhance the stability of the dye. The bulky tert-butyl group can impact the dye's aggregation properties and its affinity for different substrates.

Contributions to Polymer Science (e.g., Polymerization Initiators)

Polymerization initiators are crucial substances that trigger the formation of polymer chains from monomers. cymitquimica.com While there is no direct evidence of this compound being used as a commercial polymerization initiator, compounds with similar functionalities have been explored in polymerization reactions. For instance, certain aromatic amines can act as initiators or co-initiators in specific polymerization systems, such as in radical induced cationic frontal polymerization. tuwien.at

The reactivity of the amino group could potentially be harnessed to initiate the polymerization of certain monomers. Furthermore, aniline derivatives can themselves be polymerized to form conductive polymers like polyaniline. The tert-butyl and chloro substituents on this compound would significantly modify the properties of the resulting polymer, affecting its solubility, conductivity, and processability.

Advanced Materials Synthesis (e.g., Functional Polymers, Photochromic Materials)

The unique electronic and steric properties of this compound make it a candidate for incorporation into advanced materials.

Functional Polymers: This compound can be used as a monomer or a modifying agent to create functional polymers. frontiersin.org For example, incorporating this aniline derivative into a polymer backbone could enhance thermal stability or introduce specific recognition sites. The synthesis of multipurpose terpolymers often involves monomers with distinct functional groups that can be later modified. researchgate.net

Photochromic Materials: Photochromic materials can change their color upon exposure to light. Research has shown that terarylene derivatives featuring tert-butyl and chloride groups exhibit photochromic properties. researchgate.net The tert-butyl groups can provide better contrast in imaging and minimize molecular aggregation on surfaces, while the chlorine can help direct the assembly of the molecules. researchgate.net While not a direct application of this compound, this demonstrates the utility of its constituent functional groups in the design of photo-responsive materials. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows for its use in the design of ligands for coordination complexes. digitellinc.com By modifying the aniline, for example, through Schiff base condensation with aldehydes or ketones, multidentate ligands can be synthesized. mdpi.com

The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, are influenced by the chloro and tert-butyl groups. The electron-withdrawing nature of the chlorine atom affects the electron density on the nitrogen, while the steric bulk of the tert-butyl group can create a specific coordination environment around the metal center, influencing the selectivity of catalytic reactions. jns.edu.af Such tailored ligands are crucial for developing new catalysts for a variety of organic transformations, including oxidation and polymerization reactions. uu.nl

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(3-chlorophenyl)piperazine hydrochloride |

| Thiocarbamide |

| Dicamba |

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmental sustainability necessitates the development of green synthetic methods for key intermediates like 3-(tert-Butyl)-5-chloroaniline. researchgate.net Traditional multi-step syntheses of substituted anilines are often associated with hazardous reagents, significant waste, and high energy consumption. researchgate.net Future research will likely focus on creating more efficient and eco-friendly alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for nucleophilic aromatic substitution reactions, potentially allowing for the synthesis of anilines in aqueous solutions without the need for metal catalysts or organic solvents. tandfonline.com

Catalytic Hydrogenation of Nitroarenes: Developing highly efficient and reusable catalysts, such as palladium supported on silicon (Pd/Si), for the reduction of the corresponding nitrobenzene precursor offers a green alternative to traditional reducing agents. researchgate.net These methods can proceed under mild conditions and allow for easy separation and recycling of the catalyst.

Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic compounds (VOCs) is a cornerstone of green chemistry. researchgate.netunibo.it Research into performing synthetic steps in water or under solvent-free conditions will be crucial. For instance, methods have been developed for the synthesis of substituted thiocarbamide derivatives from 3-chloroaniline (B41212) in water, a principle that could be extended to other derivatizations. gsconlinepress.comresearchgate.netgsconlinepress.com

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Solvents | Volatile Organic Solvents (VOCs) | Water, Supercritical Fluids, Ionic Liquids, Solvent-free tandfonline.com |

| Catalysts | Stoichiometric metal reagents | Reusable heterogeneous catalysts (e.g., Pd/Si), biocatalysts researchgate.netmdpi.com |

| Energy Source | Conventional heating | Microwave irradiation, Sonication researchgate.nettandfonline.com |

| Waste Profile | High E-factor (waste/product ratio) | Lower E-factor, atom-economical reactions researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The electronic and steric properties of this compound suggest that it could be a substrate for a variety of modern catalytic transformations. Future work should explore its reactivity in cutting-edge, metal-catalyzed cross-coupling and amination reactions.

Emerging research avenues include:

One-Pot Reductive Amination: Tandem reactions that combine the reduction of a nitro precursor with condensation and subsequent reduction of an imine intermediate are highly efficient. mdpi.com Exploring the use of this compound in one-pot syntheses of more complex secondary amines using heterogeneous metal catalysts would be a valuable pursuit. mdpi.com

Nickel-Catalyzed Hydroamination: Recent advances in nickel catalysis have enabled the regio- and enantioselective hydroamination of unactivated alkenes. acs.org Investigating the reactivity of this compound as a nucleophile in such reactions could provide access to novel chiral arylamine derivatives.

Metal-Free Transformations: Developing alternatives to the classic Sandmeyer reaction for converting anilines into aryl halides is an active area of research. nih.gov Metal-free methods that proceed via a radical mechanism (SRN1) could be adapted for this compound to introduce other functionalities onto the aromatic ring without the need for transition metal catalysts. nih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis

Future applications in this domain include:

De Novo Drug Design: Generative AI models can design novel molecules with specific biological activities. nih.gov Using this compound as a scaffold, these models could generate derivatives optimized for binding to specific biological targets, such as kinases or other enzymes. nih.govmdpi.com

Synthesis Prediction: AI-powered retrosynthesis tools can propose efficient and novel synthetic pathways for complex target molecules. digitellinc.com This could be used to devise optimal routes for synthesizing derivatives of this compound, potentially identifying more sustainable or cost-effective methods.

Property Prediction: Computational models can predict physicochemical properties, pharmacokinetics, and toxicity (ADMET) of virtual compounds. frontiersin.org This allows for the in-silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Advanced Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms and the behavior of molecules at interfaces is critical for optimizing processes and developing new materials. Advanced in-situ characterization techniques offer a window into these dynamic processes.

Prospective research should leverage techniques such as:

In-Situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to monitor the chemical oxidation of anilines in real-time, identifying the formation of intermediates and products. mdpi.com Applying this to reactions involving this compound could provide crucial mechanistic insights.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique for studying molecules on metal surfaces. It could be employed to investigate the adsorption and reaction of this compound on catalyst surfaces during heterogeneous catalysis. mdpi.com

Reflection Absorption Infrared Spectroscopy (RAIRS): RAIRS is ideal for studying the adsorption and orientation of molecules on flat metal surfaces. aip.org This technique could be used to understand how this compound interacts with substrates in applications like area-selective atomic layer deposition, where anilines have been studied as inhibitor molecules. aip.orgnih.gov

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| ATR-FTIR Spectroscopy | Real-time monitoring of solution-phase reaction kinetics and intermediates. mdpi.com | Studying polymerization mechanisms or catalytic transformations. |

| SERS | Vibrational spectroscopy of molecules on nanostructured metal surfaces. mdpi.com | Investigating catalyst-substrate interactions in heterogeneous catalysis. |

| RAIRS | Adsorption geometry and surface reactions on flat metal substrates. aip.org | Characterizing self-assembled monolayers for electronics or sensor applications. |

Expanding Applications in Functional Materials and Supramolecular Chemistry

The aniline (B41778) scaffold is a fundamental component in a wide range of functional materials, including conducting polymers and supramolecular assemblies. researchgate.netdntb.gov.ua The specific substituents of this compound could be exploited to fine-tune the properties of these materials.

Future research directions in this area are:

Conducting Polymers: Polyaniline (PANI) is one of the most studied conducting polymers. mdpi.com The tert-butyl and chloro groups on this compound could be used to modify the solubility, processability, and electronic properties of PANI derivatives. The bulky tert-butyl group, in particular, may increase solubility in common organic solvents, facilitating the fabrication of thin films for sensors or electronic devices. rsc.org

Supramolecular Chemistry: The amino group of aniline is a hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular structures, or "synthons," with other molecules like phenols. researchgate.netnih.gov The steric hindrance from the tert-butyl group and the electronic influence of the chloro group could be used to direct the self-assembly of co-crystals and other supramolecular architectures with unique packing and properties.

Metal-Organic Frameworks (MOFs): Anilines can be incorporated into MOFs as ligands. Computational screening and design could be used to explore the potential of this compound as a building block for MOFs aimed at specific applications, such as gas separation or the selective recovery of pollutants from water. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-(tert-Butyl)-5-chloroaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of aniline derivatives. Key steps include:

- Chlorination : Direct electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., dichloromethane) under controlled temperatures (0–25°C).

- tert-Butyl Introduction : Alkylation via Friedel-Crafts alkylation with tert-butyl chloride, catalyzed by Lewis acids like AlCl₃. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hrs) and inert atmospheres to prevent oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

| Technique | Key Features | Diagnostic Signals |

|---|---|---|

| ¹H/¹³C NMR | Assigns aromatic protons and tert-butyl group. | - Aromatic H: δ 6.8–7.2 ppm (meta/para coupling). |

- tert-Butyl: δ 1.3–1.5 ppm (singlet, 9H). |

| FT-IR | Identifies NH₂ and C-Cl stretches. | - NH₂: ~3450 cm⁻¹ (asymmetric stretch). - C-Cl: ~750 cm⁻¹. |

| Mass Spectrometry (MS) | Confirms molecular ion [M+H]⁺. | m/z ≈ 198 (C₁₀H₁₄ClN). |

| X-ray Crystallography | Resolves steric effects of tert-butyl and Cl positions. | Bond angles/lengths near Cl and tert-butyl groups . |

Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified and mitigated?

Methodological Answer:

- Impurities :

- Di- or tri-chlorinated isomers : Arise from over-chlorination. Detected via GC-MS or HPLC retention time shifts.

- Oxidation byproducts (e.g., nitro derivatives): Formed if oxidants (e.g., HNO₃) contaminate reagents. Identified by IR nitro stretches (~1520 cm⁻¹).

- Mitigation :

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the electronic properties and reactivity of this compound in substitution reactions?

Methodological Answer:

- Steric Effects : The tert-butyl group hinders electrophilic attack at the ortho position, directing substitutions to the para position relative to Cl. This is validated by X-ray data showing distorted aromatic ring geometry .

- Electronic Effects : Electron-donating tert-butyl increases electron density at the meta position (relative to Cl), enhancing nucleophilic reactivity. DFT calculations (B3LYP/6-31G*) show reduced LUMO energy at the meta site, favoring nucleophilic aromatic substitution .

- Experimental Validation : Compare reaction outcomes with analogs (e.g., 3-methyl-5-chloroaniline) to isolate steric vs. electronic contributions .

Q. What strategies can resolve contradictions in reported reaction kinetics or catalytic behaviors involving this compound?

Methodological Answer:

- Controlled Replication : Standardize solvent purity (e.g., anhydrous CH₂Cl₂), temperature (±1°C), and catalyst batch.

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace mechanistic pathways (e.g., SNAr vs. radical mechanisms).

- Comparative Studies : Cross-reference kinetic data with structurally similar compounds (e.g., 3-chloro-2-methylaniline ) to identify outliers.

- Advanced Analytics : Employ stopped-flow UV-Vis or in-situ IR to capture intermediate species and validate rate laws .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- DFT Workflow :

- Optimize geometry using B3LYP/6-311+G(d,p).

- Calculate Fukui indices (f⁺) to identify electrophilic susceptibility.

- Simulate transition states for EAS at para vs. meta positions.

- Key Findings :

- Validation : Compare computational results with experimental Hammett σ⁺ values for substituted anilines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.